molecular formula C14H20ClN3O3S B2577639 N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide CAS No. 1356678-03-9

N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide

Cat. No. B2577639
CAS RN: 1356678-03-9
M. Wt: 345.84
InChI Key: RFITZNGQMOXLSA-UHFFFAOYSA-N
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Description

N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide, also known as CHEMBL1200685, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the muscarinic acetylcholine receptor M1, which plays a crucial role in the regulation of various physiological processes, including learning and memory, attention, and synaptic plasticity.

Mechanism of Action

The mechanism of action of N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide involves its ability to bind to the M1 receptor and prevent the binding of acetylcholine. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the systems being studied. However, some of the reported effects include a reduction in the release of neurotransmitters such as dopamine and acetylcholine, a decrease in the excitability of neurons, and an impairment of learning and memory processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide is its high selectivity for the M1 receptor subtype, which allows for specific targeting of this receptor in experimental settings. However, the compound has some limitations, including its relatively low potency and the potential for off-target effects at higher concentrations.

Future Directions

There are several future directions for research involving N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide. Some of these include:
1. Investigating the role of the M1 receptor in different physiological processes using this compound as a tool.
2. Developing more potent and selective M1 receptor antagonists based on the structure of this compound.
3. Studying the effects of this compound in animal models of neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
4. Investigating the potential use of this compound as a therapeutic agent for the treatment of these disorders.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its high selectivity for the M1 receptor subtype makes it an ideal tool for investigating the role of this receptor in different physiological processes. However, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide involves the reaction of 6-chloronicotinic acid with piperidine, followed by the addition of N-ethylmethanesulfonamide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide has been used in various scientific studies to investigate the role of muscarinic acetylcholine receptors in different physiological processes. It has been shown to be a potent and selective antagonist of the M1 receptor subtype, making it an ideal tool for studying the function of this receptor in vitro and in vivo.

properties

IUPAC Name

N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3S/c1-3-18(22(2,20)21)12-6-8-17(9-7-12)14(19)11-4-5-13(15)16-10-11/h4-5,10,12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFITZNGQMOXLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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